sodium;2-(dimethylamino)acetate

Description

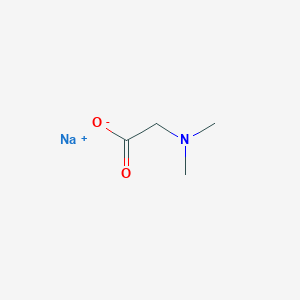

Sodium 2-(dimethylamino)acetate is a sodium salt derived from 2-(dimethylamino)acetic acid (DMGAA), a compound featuring a dimethylamino group (-N(CH₃)₂) attached to the α-carbon of acetic acid. DMGAA derivatives are widely used in organic synthesis, pharmaceuticals, and coordination chemistry due to their chelating properties and ability to form stable complexes with metal ions . Sodium salts of amino-substituted carboxylates are often employed to enhance solubility in aqueous systems, which is critical in biochemical and industrial applications.

Properties

IUPAC Name |

sodium;2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(dimethylamino)acetate involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

Step 1: Initial reaction with a halogenated hydrocarbon under controlled temperature and pressure.

Step 2: Use of a manganese catalyst and magnesium metal to facilitate the reaction.

Step 3: Final purification through crystallization or distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk synthesis: Using large quantities of raw materials and catalysts.

Automated control systems: To monitor and adjust reaction conditions in real-time.

Purification: Employing advanced techniques such as chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

sodium;2-(dimethylamino)acetate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using specific reducing agents.

Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents used in these reactions include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

sodium;2-(dimethylamino)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium;2-(dimethylamino)acetate exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

Binding to enzymes: Inhibiting or activating their activity.

Interacting with receptors: Modulating signal transduction pathways.

Altering cellular processes: Affecting gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Sodium 2-(Dimethylamino)acetate and Related Compounds

Chemical Reactivity and Stability

- Sodium 2-(dimethylamino)acetate: Expected to exhibit high solubility in water due to its ionic nature. The dimethylamino group enhances nucleophilicity, making it suitable for metal chelation. No direct stability data is available, but analogous sodium carboxylates (e.g., sodium acetate) are hygroscopic .

- Sodium chloroacetate : Reacts vigorously with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing chloro group. Requires careful handling to avoid hydrolysis to chloroacetic acid, a potent toxin .

- 2-(Dimethylamino)ethyl acetate: Hydrolyzes slowly in aqueous media to form 2-(dimethylamino)ethanol and acetic acid. Its ester functionality makes it useful as a reactive intermediate in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.